4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline
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Overview
Description
4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline is an organic compound that features a chloro-substituted aniline ring with a diphenylmethylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-chloroaniline with diphenylmethylsulfanyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the chloro group with various nucleophiles.
Scientific Research Applications
4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of key metabolic enzymes or signaling proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler analog with a chloro group on the aniline ring.
Diphenylmethylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the aromatic ring.
Uniqueness
4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline is unique due to the combination of the chloro and diphenylmethylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
CAS No. |
61883-52-1 |
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Molecular Formula |
C19H16ClNS |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-4-chloroaniline |
InChI |
InChI=1S/C19H16ClNS/c20-16-11-12-17(21)18(13-16)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,21H2 |
InChI Key |
AQENBURQLKBNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
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